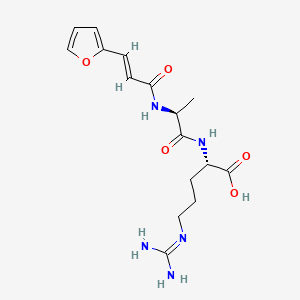

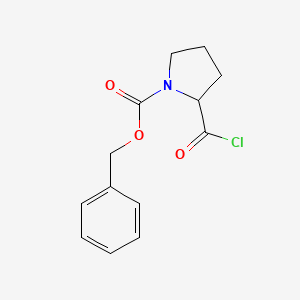

4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of the compound . For instance, the synthesis of homophenylalanine derivatives from ethyl 2,4-dioxo-4-phenylbutyrate is described, which shares a phenyl group and a focus on enantiomerically pure α-hydroxy acid esters . Additionally, the synthesis of a complex aminobutyric acid derivative with a methoxyphenyl group is detailed, which could offer insights into the manipulation of similar methoxyphenyl structures . Lastly, the synthesis of a methoxy-trimethylphenyl-butenone is discussed, which is a synthon for etretinate, indicating the relevance of methoxy groups in pharmaceutical synthesis .

Synthesis Analysis

The synthesis of related compounds involves several steps that could be adapted for the synthesis of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid. The key step in the synthesis of homophenylalanine derivatives is a Pt-cinchona catalyzed enantioselective hydrogenation, which could potentially be applied to the synthesis of the target compound to achieve enantiomeric purity . The synthesis of the aminobutyric acid derivative includes an O-methylation step, which could be relevant for introducing a methoxy group into the target compound . The synthetic route to the methoxy-trimethylphenyl-butenone involves strategic manipulation of keto and aldehyde functions, which might be applicable to the functional group interconversions required for the target compound .

Molecular Structure Analysis

While the molecular structure of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid is not directly analyzed in the papers, the structures of related compounds suggest that the target compound would likely exhibit aromaticity due to the phenyl group, and the presence of a methoxy group could influence its electronic properties . The hydroxybutanoic acid moiety would contribute to the compound's acidity and potential for hydrogen bonding .

Chemical Reactions Analysis

The papers do not provide specific reactions for 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid, but they do describe reactions that could be relevant. For example, the enantioselective hydrogenation mentioned could be used to control the stereochemistry of the compound . The O-methylation and Schiff reaction steps in the synthesis of the aminobutyric acid derivative could be adapted for functional group transformations in the target compound . The ozonolysis and subsequent manipulations in the synthesis of the antipsoriatic drug synthon could inform the oxidation and reduction reactions that the target compound might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid can be inferred from the properties of similar compounds. The presence of an ethyl group and a methoxy group would likely affect the compound's hydrophobicity and solubility . The hydroxybutanoic acid moiety would contribute to the compound's acidity and could affect its solubility in water and organic solvents . The aromatic ring could impact the compound's UV absorption properties, which might be useful in spectroscopic analysis .

科学的研究の応用

Synthesis Processes

4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid and its derivatives are involved in various synthesis processes. For example, Occhiato et al. (2009) demonstrated the synthesis of enantiopure cis- and trans-4-Hydroxypipecolic Acid, starting from ethyl (R)-4-cyano-3-hydroxybutanoate, a process relevant to the study of similar compounds like 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid (Occhiato et al., 2009). Similarly, You et al. (2013) discussed various synthetic strategies of optically active ethyl (R)-4-cyano-3-hydroxybutanoate, highlighting the importance of understanding the synthesis process for compounds like 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid (You et al., 2013).

Chemical Structure and Properties

The chemical structure and properties of compounds similar to 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid are also a focus of research. For instance, Yeong et al. (2018) synthesized and studied the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, providing insights into the structural characteristics of related compounds (Yeong et al., 2018).

Biocatalytic Applications

Chadha and Baskar (2002) explored the biocatalytic deracemisation of α-hydroxy esters, including compounds like 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid, which highlights the potential use of these compounds in biocatalysis (Chadha & Baskar, 2002).

Cosmetic Applications

Tanimoto et al. (2006) studied the synthesis and cosmetic whitening effect of glycosides derived from several phenylpropanoids, suggesting potential cosmetic applications for derivatives of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid (Tanimoto et al., 2006).

特性

IUPAC Name |

4-(5-ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-3-9-4-6-12(17-2)10(8-9)11(14)5-7-13(15)16/h4,6,8,11,14H,3,5,7H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSIZHYKJPBPCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)C(CCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424539 |

Source

|

| Record name | 4-(5-ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid | |

CAS RN |

879053-63-1 |

Source

|

| Record name | 4-(5-ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B1336297.png)